molecular formula C7H5N3O B1355170 Pyrido[2,3-d]pyridazin-8(7H)-one CAS No. 15375-79-8

Pyrido[2,3-d]pyridazin-8(7H)-one

Cat. No.: B1355170
CAS No.: 15375-79-8
M. Wt: 147.13 g/mol
InChI Key: SFNYPXFZPRSDTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[2,3-d]pyridazin-8(7H)-one: is a heterocyclic compound that belongs to the pyridazine family. It features a fused ring system consisting of a pyridine ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[2,3-d]pyridazin-8(7H)-one can be achieved through various methods. One common approach involves the condensation of hydrazine derivatives with diketones or keto acids. For instance, the reaction of 1,4-diketones with hydrazine yields pyridazine derivatives, which can be further cyclized to form this compound . Another method involves the use of Lewis acid-mediated inverse electron demand Diels-Alder reactions between tetrazines and silyl enol ethers .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of catalytic processes, such as copper-catalyzed cyclizations, is common in industrial settings to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,3-d]pyridazin-8(7H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridazinone derivatives.

    Reduction: Reduction reactions can convert it into dihydropyridazinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

Scientific Research Applications

Pyrido[2,3-d]pyridazin-8(7H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Pyrido[2,3-d]pyridazin-8(7H)-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes and receptors involved in various biological processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to interact with these targets makes it a promising candidate for drug development.

Comparison with Similar Compounds

Pyrido[2,3-d]pyridazin-8(7H)-one can be compared with other similar compounds, such as pyridazine, pyrimidine, and pyrazine. While all these compounds share a similar heterocyclic structure, this compound is unique due to its fused ring system, which imparts distinct chemical and biological properties .

List of Similar Compounds

  • Pyridazine
  • Pyrimidine
  • Pyrazine

Properties

IUPAC Name

7H-pyrido[2,3-d]pyridazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-6-5(4-9-10-7)2-1-3-8-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNYPXFZPRSDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)NN=C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570590
Record name Pyrido[2,3-d]pyridazin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15375-79-8
Record name Pyrido[2,3-d]pyridazin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7H,8H-pyrido[2,3-d]pyridazin-8-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrido[2,3-d]pyridazin-8(7H)-one
Reactant of Route 2
Reactant of Route 2
Pyrido[2,3-d]pyridazin-8(7H)-one
Reactant of Route 3
Reactant of Route 3
Pyrido[2,3-d]pyridazin-8(7H)-one
Reactant of Route 4
Reactant of Route 4
Pyrido[2,3-d]pyridazin-8(7H)-one
Reactant of Route 5
Pyrido[2,3-d]pyridazin-8(7H)-one
Reactant of Route 6
Pyrido[2,3-d]pyridazin-8(7H)-one
Customer
Q & A

Q1: How does the pyrido[2,3-d]pyridazin-8(7H)-one scaffold contribute to the biological activity of these compounds?

A1: The research primarily focuses on this compound derivatives as potential RAF kinase inhibitors []. Specifically, GNE-9815, a compound containing this scaffold, acts as a Type II pan-RAF kinase inhibitor []. Type II inhibitors typically bind to the inactive conformation of kinases, indicating that GNE-9815 likely exerts its effect by preventing RAF kinase activation. While the exact binding interactions are not detailed in the provided abstracts, they mention that the this compound moiety acts as a "hinge-binding motif" []. This suggests that this specific structural feature interacts with the hinge region of the RAF kinase, a critical region for ATP binding and kinase activity. By inhibiting RAF kinases, GNE-9815 disrupts the RAS-RAF-MEK-ERK signaling pathway, a crucial pathway involved in cell proliferation and survival, making it a potential target for cancer treatment [].

Q2: What are the structural features of these compounds and how do they relate to their sedative and anticonvulsant properties?

A2: The first paper [] investigates the synthesis and biological evaluation of various hydroxy- and acetoxy-N-(3-oxobutyl)-pyrido[2,3-d]pyridazinones. While the exact mechanism of action for their sedative and potential anticonvulsant effects isn't fully elucidated, the researchers utilized NMR techniques like 1H, 13C, 15N NMR, and 2D C,H-correlation experiments to confirm the structures and positions of substituents on the pyrido[2,3-d]pyridazinone core []. This detailed structural characterization is crucial for understanding how modifications to the core structure, like the addition of hydroxy or acetoxy groups and the N-(3-oxobutyl) side chain, influence the compounds' pharmacological activity. For example, the study found that the 5-acetoxy derivative exhibited borderline anticonvulsant activity in the metrazole test model, suggesting that the position and type of substituent on the pyrido[2,3-d]pyridazinone scaffold play a role in its pharmacological profile [].

Q3: What are the future directions for research on this compound derivatives?

A3: The research highlights the potential of this compound derivatives in two distinct therapeutic areas. For their application as RAF kinase inhibitors, further research could focus on:

  • Exploration of GNE-9815's potential for combination therapy with other anticancer agents, as suggested by its synergistic effects with the MEK inhibitor cobimetinib [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.